REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[CH:7][C:8]([O:13][CH2:14][CH2:15][CH3:16])=[C:9]([O:11][CH3:12])[CH:10]=1)(=O)C.[OH-].[Na+]>CO>[CH3:12][O:11][C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[CH:7][C:8]=1[O:13][CH2:14][CH2:15][CH3:16] |f:1.2|
|
Name
|
5-Acetoxy-2-n-propoxyanisole
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=CC(=C(C1)OC)OCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring (1 hr)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was then removed
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |